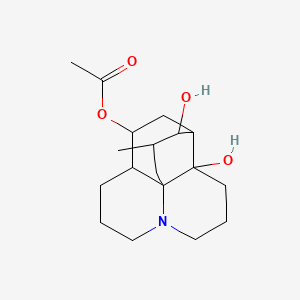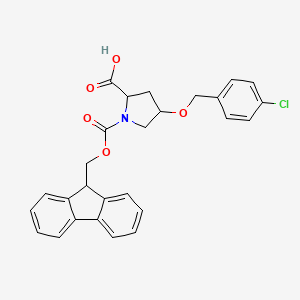
(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,15S)-15-Metillicopodan-5beta,8,12-triol 5-acetato es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos hidroxilo y un éster acetato. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (8R,15S)-15-Metillicopodan-5beta,8,12-triol 5-acetato generalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. El proceso a menudo incluye:
Formación del Esqueleto de Licopódano: Este paso implica la construcción de la estructura central del compuesto a través de una serie de reacciones de ciclización.
Introducción de Grupos Hidroxilo: Los grupos hidroxilo se introducen mediante reacciones de oxidación selectiva.
Acetilación: El paso final implica la acetilación de uno de los grupos hidroxilo para formar el éster acetato.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores automatizados, la detección de alto rendimiento para las condiciones de reacción y las técnicas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(8R,15S)-15-Metillicopodan-5beta,8,12-triol 5-acetato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para eliminar el grupo acetato o para convertir las cetonas nuevamente en alcoholes.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas se pueden utilizar para las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede regenerar alcoholes a partir de cetonas.
Aplicaciones Científicas De Investigación
(8R,15S)-15-Metillicopodan-5beta,8,12-triol 5-acetato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones y mecanismos orgánicos complejos.
Biología: La actividad biológica del compuesto es de interés para el desarrollo de nuevos fármacos o el estudio de las vías metabólicas.
Medicina: Las posibles aplicaciones terapéuticas incluyen su uso como precursor para el desarrollo de fármacos.
Industria: Se puede utilizar en la síntesis de otras moléculas orgánicas complejas o como intermedio químico.
Mecanismo De Acción
El mecanismo de acción de (8R,15S)-15-Metillicopodan-5beta,8,12-triol 5-acetato implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición o activación de enzimas involucradas en las vías metabólicas.
Modulación de Receptores: Interacción con receptores celulares para alterar las vías de transducción de señales.
Alteración de la Expresión Génica: Influencia en la expresión de genes relacionados con su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
(5β,7α,8R,13α,15S)-8,12-Dihidroxi-15-metillicopodan-5-il acetato: Este compuesto comparte un esqueleto de licopodano similar, pero difiere en la posición y el número de grupos hidroxilo.
Derivados de Licopódano: Otros derivados de licopodano con diferentes grupos funcionales y actividades biológicas.
Unicidad
(8R,15S)-15-Metillicopodan-5beta,8,12-triol 5-acetato es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C18H29NO4 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl) acetate |
InChI |
InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3 |
Clave InChI |
ZHMNKOPAHVBXQW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)
![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)





![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
